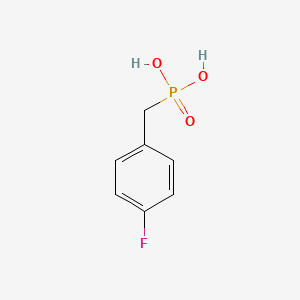

4-Fluorobenzylphosphonic acid

Vue d'ensemble

Description

4-Fluorobenzylphosphonic acid (CAS Number: 80395-14-8) is a self-assembly material used to chemically modify transparent conducting oxides . It is used to tune the effective surface work function and control the surface energy and wettability for OLEDs and OPVs application .

Synthesis Analysis

The synthesis of phosphonic acids can be achieved through various methods . The dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) are considered the best methods to prepare phosphonic acids .Molecular Structure Analysis

The molecular formula of this compound is C7H8FO3P . Its molecular weight is 190.11 g/mol . The InChI key is RHUKKXTWNWQHJT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 176-180 °C . It has a molecular weight of 190.11 g/mol .Applications De Recherche Scientifique

Synthesis and Structural Analysis

4-Fluorobenzylphosphonic acid and its derivatives have been extensively studied for their unique structural properties. The synthesis of various fluorobenzylphosphonic acid salts has led to the discovery of compounds with unusual layered structures, as elucidated through X-ray crystallography (Benedetto et al., 1997). Similar studies have been conducted on the structural chemistry of sulfonated fluorobenzylphosphonate salts, contributing significantly to the understanding of their crystal structures and properties (Montoneri et al., 1994).

Crystal Structure Characterization

The crystal structures of ortho-, meta-, and para-substituted isomers of fluorobenzylphosphonic acid and their calcium salts have been determined, offering insights into the molecular packing and hydrogen bonding in these compounds (Langley et al., 1996). This research contributes to the broader understanding of phosphonate chemistry and its applications in materials science.

Novel Phosphonate Syntheses

Research has also been directed towards novel synthetic methods for α- and γ- fluoroalkylphosphonates, expanding the repertoire of available fluorophosphonate compounds for various applications, including potential use in medicinal chemistry (Blackburn & Kent, 1981).

Application in Biological Studies

The study of α-aminophosphonates, including those derived from this compound, has shown their potential for biological activity. These compounds have been explored as building blocks in medicinal chemistry due to their unique structures and properties (Wanat et al., 2020).

Electrochemical Applications

This compound has been investigated for its electrochemical properties. Studies have shown its utility in modifying electrodes, demonstrating its potential in electrochemical sensors and devices (Yang et al., 2005).

Anticancer Research

Derivatives of this compound have been synthesized and tested for anticancer activity. These studies contribute to the development of new therapeutic agents in cancer treatment (Ali et al., 2022).

Catalysis Research

Research on phosphonic acid monolayers, including this compound, has provided insights into their effects on catalytic reactions, such as alcohol dehydration on catalyst surfaces. This research is crucial for developing more efficient industrial catalysts (Ballesteros–Soberanas et al., 2019).

Environmental Applications

This compound derivatives have been studied for their potential in environmental applications, such as the concentration and detection of uranium in environmental waters. This research is significant for environmental monitoring and safety (Duval et al., 2019).

Mécanisme D'action

Target of Action

4-Fluorobenzylphosphonic acid is primarily used to chemically modify transparent conducting oxides . Its primary targets are the surface of these oxides, where it interacts to tune the effective surface work function .

Mode of Action

The compound interacts with its targets through a process known as self-assembly . It forms a monolayer on the surface of the oxides, altering their properties. This interaction results in changes to the surface work function and surface energy .

Biochemical Pathways

For instance, they can mimic phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .

Pharmacokinetics

Its bioavailability is likely influenced by its chemical properties, including its solid form and its melting point of 176-180°c .

Result of Action

The primary result of this compound’s action is the modification of the surface properties of transparent conducting oxides . This modification can control the surface energy and wettability, which are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the process of self-assembly can be affected by factors such as temperature, pH, and the presence of other chemical species . .

Propriétés

IUPAC Name |

(4-fluorophenyl)methylphosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FO3P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUKKXTWNWQHJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CP(=O)(O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565540 | |

| Record name | [(4-Fluorophenyl)methyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80395-14-8 | |

| Record name | [(4-Fluorophenyl)methyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]-](/img/structure/B3057332.png)

![1H-Pyrrole, 2-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B3057346.png)